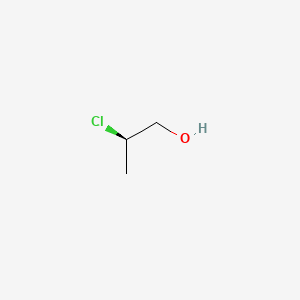

(R)-(-)-2-Chloropropan-1-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-2-chloropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIQXGLTRZLBEX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37493-14-4 | |

| Record name | 1-Propanol, 2-chloro-, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037493144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

The Significance of Chiral Halogenated Alcohols in Stereoselective Chemical Research

Chiral halogenated alcohols, often referred to as chiral halohydrins, are of paramount importance in modern stereoselective chemical research. nih.gov Their value stems from the presence of two distinct and reactive functional groups—a hydroxyl group and a halogen atom—on a chiral scaffold. This bifunctionality allows for a wide range of selective chemical transformations. The development of methods for the stereocontrolled introduction of carbon-halogen bonds is a vibrant area of research, driven by the increasing importance of halogens in drug discovery and their utility in asymmetric synthesis. nih.gov

Optically active chlorohydrins are particularly valuable as intermediates in the synthesis of various organic compounds. nih.gov They can be readily converted into other useful chiral building blocks, such as epoxides, amino alcohols, glycols, and other heterocycles, often with the retention of stereochemical integrity. nih.govmdpi.com For example, the intramolecular cyclization of a chlorohydrin is a common and efficient method for producing enantiomerically pure epoxides, which are themselves highly versatile intermediates. The halogen atom provides a reactive site for nucleophilic substitution, while the adjacent hydroxyl group can direct or participate in reactions, enabling a high degree of regio- and stereocontrol. researchgate.net This strategic placement of functional groups makes chiral halohydrins powerful tools for chemists aiming to construct complex, stereodefined molecules. nih.gov

Historical Development of Asymmetric Synthesis Pertaining to R 2 Chloropropan 1 Ol

The history of asymmetric synthesis, the process of creating chiral molecules with a preference for one enantiomer, dates back to the pioneering work of chemists in the 19th and early 20th centuries. numberanalytics.comrsc.org Early production methods for chlorohydrins, such as the hypochlorination of propene, were developed for industrial needs but yielded racemic mixtures, meaning they contained equal amounts of both the (R) and (S) enantiomers. nih.gov The challenge lay in developing methods to produce a single enantiomer, like (R)-(-)-2-Chloropropan-1-ol, selectively.

The evolution of asymmetric synthesis has seen a progression from classical resolution techniques to more sophisticated methods involving chiral catalysts and, more recently, enzymes. numberanalytics.comegyankosh.ac.in A significant advancement in producing this compound and related compounds has been the advent of chemoenzymatic strategies. mdpi.com These methods leverage the high stereoselectivity of enzymes to synthesize the desired chiral alcohol. For instance, one established route involves the reduction of (S)-2-chloropropanoic acid, which can be derived from the amino acid (S)-alanine, using a reducing agent like lithium aluminum hydride. researchgate.net

More recent developments have focused on biocatalytic approaches, which are prized for their efficiency and mild reaction conditions. nih.gov Enzymatic methods, such as the kinetic resolution of racemic 2-chloropropanol or the asymmetric reduction of a prochiral ketone precursor (chloroacetone), have become powerful tools. nih.govmdpi.com These biocatalytic systems, often using whole-cell catalysts like baker's yeast or isolated enzymes such as alcohol dehydrogenases, can produce this compound with high enantiomeric excess. mdpi.comsciengine.com This shift towards biocatalysis represents a major step forward in the practical and sustainable synthesis of this specific chiral building block.

Overview of Current Research Trajectories and Academic Relevance for R 2 Chloropropan 1 Ol

Chemoenzymatic Approaches to this compound

Chemoenzymatic methods leverage the high selectivity of enzymes to achieve desired stereochemical outcomes, often under mild and environmentally friendly conditions. These strategies are particularly effective for producing enantiopure compounds like this compound.

Enzymatic Resolution Strategies for Racemic 2-Chloropropan-1-ol (B1217905) Precursors

Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. This approach often involves the use of lipases, which can selectively catalyze the acylation or hydrolysis of one enantiomer, leaving the other unreacted.

One common method is the kinetic resolution of racemic 2-chloropropan-1-ol or its derivatives. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) and lipases from Pseudomonas species have demonstrated effectiveness in these resolutions. researchtrends.netmdpi.com In a typical process, the racemic alcohol is reacted with an acyl donor, like vinyl acetate (B1210297), in the presence of the lipase. The enzyme preferentially acylates one enantiomer, resulting in an enantioenriched acetate and the unreacted, enantioenriched alcohol. researchgate.net For example, the resolution of racemic N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide with Pseudomonas sp. lipase yields the (R)-enantiomer of the alcohol. mdpi.com Similarly, the transesterification of racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol with vinyl acetate using lipases PS-C and CCL can produce the (R)-alcohol. researchgate.net

Table 1: Examples of Enzymatic Resolution of Racemic Chlorohydrins

| Racemic Precursor | Enzyme | Resulting (R)-Alcohol | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | Pseudomonas sp. | (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | >99% | 30% | mdpi.com |

| 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol | Pseudomonas fluorescens lipase | (R)-1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol | 72% | Not Specified | mdpi.com |

| 1-chloro-3-(2-cyanophenoxy)propan-2-ol | Lipase PS-C / CCL | (R)-1-chloro-3-(2-cyanophenoxy)propan-2-ol | Not Specified | Not Specified | researchgate.net |

| 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol | Not Specified | Not Specified | Not Specified | Not Specified | chemchart.com |

Asymmetric Bioreduction of 2-Chloroacetones and Related Ketones

Asymmetric bioreduction of prochiral ketones offers a direct route to enantiomerically pure alcohols. This method utilizes ketoreductases (KREDs) or whole-cell biocatalysts containing these enzymes, which stereoselectively reduce a carbonyl group to a hydroxyl group.

The bioreduction of chloroacetone (B47974) or related α-chloro ketones can produce this compound. mdpi.com These reactions often employ microorganisms or isolated enzymes that exhibit high enantioselectivity. For example, ketoreductases can be selected to produce either the (R) or (S) enantiomer of the corresponding alcohol, depending on the enzyme's stereopreference (following Prelog's or anti-Prelog's rule). mdpi.comscience.gov

Recent studies have highlighted the use of recombinant alcohol dehydrogenases, such as those from Lactobacillus kefir and Rhodotorula rubra, for the highly selective reduction of α-haloacetophenones to the corresponding (R)-alcohols. mdpi.comscience.gov These biocatalytic systems often require a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which can be regenerated in situ by the host organism or through a coupled-enzyme system. researchgate.net The efficiency of these bioreductions can be very high, with some processes achieving excellent conversion and enantiomeric excess (>99% ee). mdpi.com

Table 2: Asymmetric Bioreduction of Prochiral Ketones

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1-(arylsulfanyl)propan-2-ones | Lactobacillus kefir ADH (LkADH) | (R)-1-(arylsulfanyl)propan-2-ols | >99% | mdpi.com |

| α-haloacetophenones | Rhodotorula rubra KCh 82 | (R)-halohydrins | 93-99% | science.gov |

| 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone | Ketoreductase | (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol | 93% | researchgate.net |

Asymmetric Catalytic Synthesis of this compound

Asymmetric catalysis provides an alternative to enzymatic methods, utilizing chiral metal complexes or small organic molecules to induce enantioselectivity in chemical transformations.

Chiral Catalyst Development for Enantioselective Halogenation

The development of chiral catalysts for the enantioselective halogenation of alkenes or other suitable precursors is a potential route to this compound. While direct enantioselective chlorination to form this specific compound is a challenging area, research into analogous reactions provides a foundation. These methods typically involve a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the approach of the halogenating agent.

Organocatalytic Methods for Asymmetric α-Chlorination

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals. For the synthesis of chiral α-chloroalcohols, organocatalytic methods for the asymmetric α-chlorination of aldehydes or ketones can be employed. The resulting α-chloro carbonyl compound can then be reduced to the desired alcohol. This two-step approach allows for the stereocenter to be set in the initial chlorination step.

Asymmetric Reduction Pathways of Chloro-Substituted Carbonyl Compounds

A prominent strategy for synthesizing this compound is the asymmetric reduction of a prochiral chloro-substituted ketone, such as 1-chloro-2-propanone (chloroacetone). This approach is analogous to the bioreduction methods but uses chiral chemical catalysts instead of enzymes.

Catalysts based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, are commonly used for asymmetric hydrogenation. These systems can achieve high enantioselectivity and turnover numbers. The choice of ligand is critical for controlling the stereochemical outcome of the reduction.

Deracemization and Enantiomeric Enrichment Techniques for 2-Chloropropan-1-ol

The production of enantiomerically pure this compound from a racemic mixture is a critical challenge in synthetic organic chemistry. Deracemization and enantiomeric enrichment techniques are designed to selectively isolate or produce one enantiomer from a 50:50 mixture of both. These methods are essential for creating chiral building blocks for pharmaceuticals and other specialized chemicals. guidechem.comegyankosh.ac.in Two prominent strategies employed for this purpose are dynamic kinetic resolution and the use of chiral auxiliaries.

Dynamic Kinetic Resolution Approaches

Dynamic Kinetic Resolution (DKR) is a powerful technique for the deracemization of racemic compounds, theoretically allowing for a 100% yield of a single enantiomer. This method combines the principles of kinetic resolution—where one enantiomer reacts faster with a chiral catalyst or reagent—with an in-situ racemization of the slower-reacting enantiomer. nih.govunife.it This continuous conversion of the undesired enantiomer into the desired one allows the entire racemic mixture to be transformed into a single, enantiomerically pure product. nih.gov

The application of DKR to 2-chloropropan-1-ol typically involves a chemoenzymatic approach, which merges the high selectivity of a biocatalyst (an enzyme) with a chemical racemization catalyst. nih.govpolimi.it

A common DKR strategy for alcohols involves:

Enzymatic Acylation: A lipase, such as Candida antarctica lipase B (CALB) or porcine pancreatic lipase, is used to selectively acylate the (R)-enantiomer of 2-chloropropan-1-ol. Enzymes exhibit high enantioselectivity, meaning they will preferentially catalyze a reaction on one enantiomer over the other. nih.gov

Racemization of the Unreacted Enantiomer: The unreacted (S)-(+)-2-chloropropan-1-ol is continuously converted back into the racemic mixture. This is typically achieved using a metal-based catalyst, such as a ruthenium or palladium complex, which facilitates the racemization of the slower-reacting alcohol. nih.gov

Table 1: Components of a Representative Dynamic Kinetic Resolution System for Alcohols

| Component | Example | Function |

| Substrate | Racemic 2-Chloropropan-1-ol | The starting material containing both (R) and (S) enantiomers. |

| Enzyme | Lipase (e.g., from Candida antarctica) | Chiral biocatalyst for the selective acylation of the (R)-enantiomer. nih.gov |

| Acyl Donor | Isopropenyl acetate or Ethyl acetate | Provides the acetyl group for the enzymatic esterification. |

| Racemization Catalyst | Ruthenium or Palladium complex | Converts the unreacted (S)-enantiomer back into the racemic mixture. nih.gov |

| Solvent | Organic solvent (e.g., Toluene, Hexane) | Provides a suitable medium for both catalysts to function. |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a classic and reliable method for controlling stereochemistry. wikipedia.org This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the achiral or racemic substrate. du.ac.innumberanalytics.com The presence of the auxiliary's stereogenic center directs subsequent reactions to occur stereoselectively, leading to the formation of one diastereomer in excess over the other. unit.no Because diastereomers have different physical properties, they can be separated using standard laboratory techniques like chromatography or crystallization. Finally, the auxiliary is removed, yielding the desired enantiomerically enriched product. du.ac.innumberanalytics.com

For the resolution of racemic 2-chloropropan-1-ol, a chiral auxiliary can be used to form a diastereomeric mixture that is then separated. An example of this approach involves reacting the racemic alcohol with a chiral acid chloride.

The key steps are:

Attachment of the Auxiliary: The racemic mixture of 2-chloropropan-1-ol is reacted with an enantiomerically pure chiral auxiliary, such as (R)-(-)-menthyl chloroformate. This reaction forms two different diastereomeric esters.

Separation of Diastereomers: The resulting mixture of diastereomers will have different physical properties (e.g., melting point, solubility, chromatographic retention). This difference allows for their separation by methods like flash chromatography. unit.no

Removal of the Auxiliary: Once a single diastereomer is isolated, the chiral auxiliary is cleaved off, typically through hydrolysis, to release the enantiomerically pure this compound and recover the auxiliary for potential reuse. wikipedia.org

Table 2: Illustrative Steps in Chiral Auxiliary-Mediated Resolution

| Step | Description | Reactants/Reagents | Product |

| 1. Esterification | Racemic 2-chloropropan-1-ol is reacted with the chiral auxiliary to form a mixture of diastereomers. | Racemic 2-chloropropan-1-ol, (R)-(-)-Menthyl chloroformate, Base (e.g., Triethylamine) egyankosh.ac.in | Diastereomeric esters |

| 2. Separation | The diastereomers are separated based on their different physical properties. | Diastereomeric ester mixture, Silica gel (for chromatography) | Isolated single diastereomer |

| 3. Hydrolysis | The chiral auxiliary is chemically removed to yield the pure enantiomer of the alcohol. | Isolated diastereomer, Acid or Base (e.g., HCl, NaOH) | This compound |

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are powerful tools for the separation and quantification of enantiomers. The fundamental principle involves the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral Gas Chromatography (GC) Methodologies

Chiral Gas Chromatography (GC) is a widely used technique for the separation of volatile chiral compounds like this compound. In this method, the enantiomers are passed through a capillary column coated with a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.

Commonly used CSPs for the separation of such chiral compounds include derivatized cyclodextrins. gcms.cz For instance, permethylated beta-cyclodextrin (B164692) incorporated into a cyanopropyl-dimethylpolysiloxane liquid stationary phase has been utilized for stereochemical separations. gcms.cz The choice of the CSP is crucial and often requires screening of various columns to achieve optimal separation. gcms.cz

Alternatively, derivatization of the enantiomers with a chiral reagent can form diastereomers, which can then be separated on a non-chiral GC column. nih.gov For example, amino acid enantiomers have been successfully separated by derivatization with ethyl chloroformate and 2-chloropropanol, followed by analysis on a non-chiral capillary GC column. nih.gov

Table 1: Example of Chiral GC Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Capillary column with a derivatized cyclodextrin (B1172386) chiral stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | Typically 250 °C |

| Oven Temperature Program | A temperature gradient is often used to optimize separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chiral High-Performance Liquid Chromatography (HPLC) Applications

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantiomeric excess determination. It is particularly useful for less volatile or thermally labile compounds. Similar to chiral GC, the separation is achieved through the use of a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most popular and effective for a wide range of chiral separations. u-tokyo.ac.jpresearchgate.net

The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, is critical for achieving good separation. u-tokyo.ac.jp The ratio of these solvents is adjusted to optimize the retention times and resolution of the enantiomers.

Table 2: Typical Chiral HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | Chiralcel OD-H, Chiralpak AD-H, or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | Typically 0.5-1.5 mL/min |

| Detection | UV detector (if the molecule has a chromophore or is derivatized) or a chiral detector |

| Column Temperature | Often ambient, but can be controlled to improve separation |

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced use of organic solvents. chromatographyonline.comscispace.com SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent (modifier) like methanol, ethanol, or isopropanol. chromatographyonline.comchromatographyonline.com

The principles of separation in chiral SFC are similar to HPLC, relying on chiral stationary phases to differentiate between enantiomers. chromatographyonline.com Polysaccharide-based CSPs are also widely used and highly effective in SFC. chromatographyonline.comnih.gov Method development in SFC often involves screening different columns and co-solvents to find the optimal conditions for separation. hpst.cz

SFC is particularly advantageous for high-throughput screening in pharmaceutical analysis due to its speed. chromatographyonline.com The technique has been successfully applied to the separation of a wide variety of chiral compounds. scispace.com

Table 3: Illustrative SFC Screening Parameters for Chiral Separation

| Parameter | Condition |

| Columns | Chiralpak IA, IB, IC, ID (or similar) |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol, Ethanol) |

| Flow Rate | 2-5 mL/min |

| Back Pressure | 100-200 bar |

| Detection | UV or Mass Spectrometer (MS) |

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques provide crucial information about the three-dimensional structure of molecules, enabling the assignment of the absolute configuration of chiral centers.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While standard NMR spectra of enantiomers are identical, the use of chiral auxiliary reagents can lead to the differentiation of stereoisomers. These reagents can be chiral solvating agents or chiral derivatizing agents.

When a chiral solvating agent is added to a solution of enantiomers, it forms transient diastereomeric complexes that have different NMR spectra. Similarly, reacting the enantiomers with a chiral derivatizing agent creates stable diastereomers with distinct NMR signals. Although specific studies detailing the use of chiral NMR for this compound are not prevalent in the provided search results, the general principle is a standard method in stereochemical analysis. mdpi.com The chemical shifts of the protons and carbons near the chiral center will differ between the diastereomeric forms, allowing for their identification and quantification.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. nih.govencyclopedia.pub These techniques are highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration. nih.govull.es

Vibrational Circular Dichroism (VCD) measures the differential absorption in the infrared region of the electromagnetic spectrum, corresponding to molecular vibrations. nih.gov The VCD spectrum of a chiral molecule is unique to its absolute configuration. By comparing the experimentally measured VCD spectrum with the spectrum calculated using quantum chemical methods, the absolute configuration can be unambiguously assigned. nih.govru.nl VCD is a powerful tool for determining the absolute configuration of chiral molecules without the need for crystallization or derivatization. nih.gov

Electronic Circular Dichroism (ECD) , on the other hand, measures the differential absorption of circularly polarized light in the ultraviolet-visible region, which corresponds to electronic transitions. encyclopedia.pub Enantiomers exhibit ECD spectra that are mirror images of each other. ull.es The sign of the Cotton effect in the ECD spectrum can often be correlated with the absolute configuration of the stereocenter nearest to the chromophore. ull.es ECD can also be used to determine the enantiomeric purity of a sample, as the magnitude of the ECD signal is proportional to the concentration of the enantiomer. nih.gov

X-ray Crystallography of Derivatives for Absolute Configuration Determination

The absolute configuration of a chiral molecule like this compound, which is a liquid at room temperature and lacks heavy atoms, cannot be determined directly by X-ray crystallography. The standard method to overcome this is to convert the chiral molecule into a crystalline derivative that contains a heavy atom. This process involves a chemical reaction that does not affect the stereocenter of the original molecule. The resulting derivative is then crystallized and subjected to single-crystal X-ray diffraction analysis.

The presence of a heavy atom (such as bromine or a heavier element) in the crystal structure is essential for utilizing the phenomenon of anomalous dispersion. When X-rays are scattered by electrons, the presence of an atom that has an absorption edge near the wavelength of the incident X-rays causes a phase shift in the scattered X-rays. This effect, known as anomalous scattering, allows for the differentiation between the two enantiomers of a chiral molecule, thereby enabling the determination of the absolute configuration of the stereogenic center(s).

A common strategy for the derivatization of alcohols like this compound is the formation of an ester with a carboxylic acid that contains a heavy atom. For example, reacting the alcohol with p-bromobenzoyl chloride would yield the corresponding p-bromobenzoate ester. The bromine atom in this derivative is sufficiently heavy to produce a measurable anomalous scattering effect, which is key to solving the absolute configuration.

In a study of (RS)-1-(1-acetylindolin-5-yl)-2-chloropropan-1-one, single-crystal X-ray diffraction was used to determine its structure. researchgate.net Although this compound is a racemate (a 1:1 mixture of both enantiomers), the crystallographic data obtained serves as a representative example of the detailed information that would be acquired for an enantiomerically pure derivative of this compound. The data includes the crystal system, space group, unit cell dimensions, and refinement statistics.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters This table presents data for a related compound, (RS)-1-(1-acetylindolin-5-yl)-2-chloropropan-1-one, to exemplify the type of information obtained from a single-crystal X-ray diffraction experiment. researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₃H₁₄ClNO₂ |

| Formula Weight | 251.70 |

| Temperature | 173 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 8.4748 (5) Å |

| b | 9.0928 (5) Å |

| c | 9.4952 (5) Å |

| α | 112.071 (1)° |

| β | 110.345 (1)° |

| γ | 99.913 (1)° |

| Volume | 595.92 (6) ų |

| Z | 2 |

| Data Collection & Refinement | |

| Reflections Collected | 6682 |

| Independent Reflections | 2594 |

| Goodness-of-fit on F² | 1.18 |

| Final R indices [I>2σ(I)] | R1 = 0.043, wR2 = 0.111 |

| R indices (all data) | R1 = 0.052, wR2 = 0.115 |

For an enantiomerically pure derivative of this compound, the analysis would proceed further to determine the absolute stereochemistry. This is typically achieved by calculating the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the inverted structure. A value close to 0 would definitively confirm the (R) configuration at the chiral center.

The detailed bond lengths and angles derived from the crystal structure analysis would also provide conclusive evidence of the molecular geometry of the derivative, and by extension, the parent alcohol.

Reaction Mechanisms and Synthetic Transformations Involving R 2 Chloropropan 1 Ol

Nucleophilic Substitution Reactions at the Chiral Center

The carbon atom bonded to the chlorine atom in (R)-(-)-2-chloropropan-1-ol is a chiral center. Nucleophilic substitution at this position can proceed through different mechanisms, each with distinct stereochemical consequences.

Retention and Inversion of Configuration in SN2-type Reactions

The bimolecular nucleophilic substitution (SN2) reaction is characterized by a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. youtube.com This "backside attack" forces the molecule's stereochemistry to invert, a phenomenon known as Walden inversion. organicchemistrytutor.com

In the case of this compound, a direct SN2 reaction with a nucleophile (Nu⁻) would lead to the formation of a product with the opposite (S) configuration. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

| Reactant | Nucleophile (Nu⁻) | Product | Stereochemical Outcome |

| This compound | Azide (B81097) (N₃⁻) | (S)-2-Azidopropan-1-ol | Inversion |

| This compound | Iodide (I⁻) | (S)-2-Iodopropan-1-ol | Inversion |

| This compound | Hydroxide (B78521) (OH⁻) | (S)-Propane-1,2-diol | Inversion |

This table represents the expected outcomes based on the established SN2 mechanism.

While direct SN2 reactions lead to inversion, achieving retention of configuration at the chiral center is also possible through a sequence of two consecutive SN2 reactions (a double inversion). A common strategy involves first converting the hydroxyl group into a good leaving group, such as a tosylate, which proceeds with retention of configuration. The subsequent SN2 reaction with a nucleophile inverts the center, and a second, different SN2 reaction can invert it back to the original configuration.

Stereochemical Outcomes of Intramolecular Cyclization Reactions

This compound can undergo an intramolecular nucleophilic substitution reaction to form an epoxide. When treated with a base (e.g., potassium hydroxide), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the chlorine atom. youtube.com

This intramolecular cyclization is a classic example of an SN2 reaction. The alkoxide attacks from the backside relative to the chlorine leaving group, resulting in an inversion of configuration at the chiral center. Therefore, the cyclization of this compound yields (S)-propylene oxide. youtube.com

Reaction Pathway:

Deprotonation: this compound + OH⁻ ⇌ (R)-2-Chloropropan-1-alkoxide + H₂O

Intramolecular SN2 Attack: The (R)-alkoxide attacks the chiral carbon, displacing the chloride ion.

Product Formation: The reaction results in the formation of (S)-propylene oxide with an inverted stereocenter.

Rearrangement Reactions and Epimerization Studies

Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to a structural isomer. Common examples include the Pinacol, Payne, and Beckmann rearrangements. wikipedia.orglibretexts.org However, a review of the scientific literature indicates that such rearrangement reactions are not commonly reported for this compound under standard laboratory conditions. The structure of the molecule does not lend itself readily to the typical precursors required for these specific named rearrangements.

Epimerization is the change in the configuration of only one of several stereocenters in a molecule. Since this compound has only one chiral center, epimerization would be equivalent to racemization—the formation of an equal mixture of both the (R) and (S) enantiomers. For epimerization to occur at the C-2 center, the C-Cl bond would need to break and reform. This could potentially happen under conditions that favor a reversible SN1-type reaction, which would proceed through a planar carbocation intermediate. However, primary carbocations are highly unstable, and the secondary nature of the carbon in 2-chloropropan-1-ol (B1217905) makes an SN1 pathway less favorable than SN2, especially with good nucleophiles present. As such, studies focusing on the epimerization of this compound are not prevalent in the literature.

Regioselective and Stereoselective Functionalization of this compound

The functionalization of this compound can be directed towards either the primary hydroxyl group at the C1 position or the chloro-substituted stereocenter at the C2 position. The choice of reagents and reaction conditions dictates the regioselectivity, while the inherent chirality of the starting material influences the stereochemical outcome of these transformations.

A primary and highly stereoselective transformation of this compound is its conversion to (R)-propylene oxide. This intramolecular cyclization is typically achieved under basic conditions, where the hydroxyl group is deprotonated to form an alkoxide. The resulting nucleophile then attacks the adjacent carbon bearing the chlorine atom in an intramolecular S(_N)2 reaction, proceeding with inversion of configuration at the C2 center is not possible due to the intramolecular nature of the reaction, thus resulting in the formation of the epoxide with retention of the (R)-configuration. This reaction is a cornerstone in the synthesis of various chiral compounds. For instance, (R)-(+)-Propylene oxide is a key intermediate in the production of polyether polyols for polyurethane plastics. wikipedia.org

The synthetic utility of this compound extends significantly to the preparation of enantiomerically enriched β-adrenergic blocking agents (β-blockers). nih.gov The general structure of many β-blockers features a 1-aryloxy-3-amino-2-propanol core. In these syntheses, the chiral center of this compound is incorporated as the hydroxyl-bearing stereocenter in the final drug molecule.

A common strategy involves the initial regioselective etherification of the primary alcohol of this compound with a substituted phenol. This is typically carried out under basic conditions, where the phenoxide acts as the nucleophile. The subsequent step involves the displacement of the chlorine atom by an amine, which also proceeds via an S(_N)2 mechanism. This two-step process allows for the construction of the characteristic β-blocker scaffold with a high degree of stereochemical control.

For example, the synthesis of (S)-propranolol, a widely used β-blocker, can be achieved from this compound. It's important to note that while the starting material is (R), the final product is the (S)-enantiomer due to the Cahn-Ingold-Prelog priority rules changing with the introduction of the aryloxy group. The biological activity of β-blockers is highly stereoselective, with the (S)-enantiomer typically being the more active form. nih.gov

Another powerful technique for obtaining enantiomerically pure this compound and related chiral chlorohydrins is through enzymatic kinetic resolution. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation or hydrolysis of a racemic mixture of 2-chloropropan-1-ol. nih.govmdpi.com For instance, lipase (B570770) B from Candida antarctica (CALB) has been shown to be effective in the kinetic resolution of related chlorohydrins, selectively acylating one enantiomer and leaving the other unreacted. nih.gov This allows for the separation of the enantiomers, providing access to the desired this compound with high enantiomeric excess.

The following table summarizes a selection of research findings on the functionalization of this compound and related compounds:

| Starting Material | Reagent(s) | Product | Yield (%) | Enantiomeric Excess (ee %) | Reaction Type | Ref |

| This compound | 1. Naphthol, NaOH2. Isopropylamine | (S)-Propranolol | - | >99 | Etherification, Amination | nih.gov |

| This compound | 4-Methoxyphenol, K₂CO₃ | (R)-1-(4-Methoxyphenoxy)-2-chloropropane | - | - | Williamson Ether Synthesis | nih.gov |

| This compound | NaOH | (R)-Propylene oxide | - | - | Intramolecular Cyclization | bgu.ac.il |

| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297) | Lipase from Pseudomonas fluorescens, buffer | (R)-1-(2,6-dimethylphenoxy)propan-2-ol | ~50 | >99 | Enzymatic Hydrolysis | mdpi.com |

| rac-2-(Quinolin-8-yl)benzylalcohol | CalB lipase, Vinyl acetate | (R)-2-(Quinolin-8-yl)benzyl acetate | ~50 | >99 | Enzymatic Acylation | nih.gov |

The regioselective opening of the derived (R)-propylene oxide with various nucleophiles further expands the synthetic utility of this compound. Under basic or neutral conditions, nucleophilic attack occurs preferentially at the less sterically hindered C1 carbon (an S(_N)2-type mechanism), leading to 1-substituted-2-propanols. youtube.com In contrast, acid-catalyzed ring-opening can lead to a mixture of products, with the nucleophile attacking both the C1 and C2 carbons, as the reaction proceeds through a more carbocation-like transition state. nih.gov

Applications of R 2 Chloropropan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Chiral Heterocycles

The unique structural features of (R)-(-)-2-chloropropan-1-ol make it an excellent starting material for the synthesis of various chiral heterocycles. The inherent chirality of the molecule is transferred to the target heterocyclic systems, which is crucial for their biological activity and application in asymmetric catalysis.

Oxirane and Aziridine Derivatives

This compound serves as a key precursor for the synthesis of chiral oxiranes (epoxides) and aziridines. These three-membered heterocyclic compounds are highly sought after as versatile synthetic intermediates due to the ring strain that facilitates ring-opening reactions with a variety of nucleophiles. nih.govscispace.com

The synthesis of (R)-propylene oxide, a valuable chiral epoxide, can be achieved from this compound through an intramolecular Williamson ether synthesis. This reaction typically involves treating the chlorohydrin with a base, which deprotonates the alcohol to form an alkoxide that subsequently displaces the adjacent chloride ion.

Similarly, chiral aziridines can be synthesized from this compound. researchgate.net The synthesis of chiral aziridines is a significant area of research as these compounds are core structures in many biologically active molecules. jchemlett.com A common strategy involves the conversion of the alcohol to a good leaving group, followed by reaction with an amine and subsequent intramolecular cyclization. The De Kimpe aziridination synthesis, for example, utilizes α-chloroimines which can be derived from precursors like this compound to generate aziridines. organic-chemistry.org

Table 1: Synthesis of Chiral Heterocycles from this compound

| Heterocycle Class | Synthetic Strategy | Key Features |

|---|---|---|

| Oxiranes (Epoxides) | Intramolecular Williamson ether synthesis | High stereospecificity, versatile intermediates for ring-opening reactions. |

Chiral Oxazepane Ring Systems

The synthesis of larger heterocyclic rings, such as chiral oxazepane systems, can also be accomplished using this compound as a starting material. These seven-membered rings are of interest in medicinal chemistry. The synthetic approach often involves a multi-step sequence where the chlorohydrin is elaborated into a longer chain intermediate containing the necessary functionalities for cyclization. For instance, the primary alcohol can be used as a handle to introduce a nitrogen-containing fragment, and the chloro-substituted stereocenter directs the stereochemical outcome of the subsequent ring-closing reaction.

Role in Asymmetric Synthesis of Biologically Active Molecules

The enantiopurity of this compound makes it an indispensable tool in the asymmetric synthesis of molecules with specific biological functions. nih.govnih.gov Chirality is a critical factor in the efficacy of many pharmaceuticals and agrochemicals, as different enantiomers can exhibit vastly different biological activities.

Pharmaceutical Intermediates and Active Pharmaceutical Ingredient (API) Synthesis

This compound is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). mallakchemicals.compharmanoble.com Its incorporation into a synthetic route allows for the precise installation of a chiral center, which is often essential for the drug's therapeutic effect. For example, it can be used in the synthesis of chiral amino alcohols, which are important pharmacophores in many drugs. The synthesis of these intermediates often involves the nucleophilic displacement of the chloride with an amine-containing nucleophile. yale.edu

Table 2: Examples of Pharmaceutical Intermediates from this compound

| Intermediate Class | Therapeutic Area | Synthetic Utility |

|---|---|---|

| Chiral Amino Alcohols | Cardiovascular, Antiviral | Key pharmacophores, precursors to complex APIs. |

Agrochemical and Natural Product Synthesis

The principles of asymmetric synthesis that apply to pharmaceuticals are equally important in the development of modern agrochemicals and the total synthesis of complex natural products. chimia.chresearchgate.net this compound can be employed to introduce chirality into pesticides and herbicides, leading to products with enhanced efficacy and reduced environmental impact. digitellinc.com

In the realm of natural product synthesis, where complex stereochemistry is a defining feature, chiral building blocks like this compound are invaluable. nih.gov They provide a reliable way to establish a specific stereocenter early in a synthetic sequence, which can then be carried through to the final, often intricate, natural product.

Ligand and Catalyst Development Utilizing this compound Scaffolds

The chiral backbone of this compound is an attractive scaffold for the design and synthesis of new chiral ligands and catalysts for asymmetric catalysis. By modifying the alcohol and chloride functionalities, a diverse range of ligands can be prepared.

For example, the alcohol can be converted into a phosphine (B1218219) or an amine, while the chloride can be displaced by other coordinating groups. These ligands can then be complexed with transition metals to form catalysts for a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The stereochemistry of the resulting products is dictated by the chiral environment created by the ligand, which originates from the stereocenter of the this compound starting material. The development of such catalysts is a key area of research aimed at creating more efficient and selective methods for synthesizing enantiomerically pure compounds.

Material Science Applications of Derivatives with Defined Chirality

The precise three-dimensional arrangement of atoms in chiral molecules is a critical design element in the development of advanced materials. This compound, a readily available and optically pure starting material, serves as a valuable chiral building block for the synthesis of sophisticated derivatives with defined chirality. These derivatives are increasingly utilized in material science to create polymers and liquid crystals with unique and highly desirable properties, driven by the inherent asymmetry of the parent molecule. The defined stereochemistry of this compound allows for the precise control of the macromolecular architecture of these materials, leading to applications in optics, electronics, and separation technologies.

Chiral Liquid Crystals

The introduction of a chiral center into a liquid crystalline molecule can induce the formation of helical superstructures, leading to phases such as the chiral nematic (N) or chiral smectic (Sm) phases. These chiral phases are the basis for many advanced optical applications, including displays, sensors, and optical data storage. Derivatives of this compound have been successfully incorporated into the molecular design of chiral liquid crystals.

A notable example involves the synthesis of 4'-[(R)-(2-chloropropoxy)]phenyl-4-alkoxybenzoates and 4'-[(R)-(2-chloropropoxy)]phenyl-4-alkoxycinnamates. Research has shown that these homologous series exhibit a range of liquid crystalline phases at moderate temperatures. Specifically, members of these series have been observed to form smectic A (SmA), cholesteric (N), and smectic B (SmB*) phases. The presence of the (R)-2-chloropropoxy moiety introduces the necessary chirality to induce these helical and tilted smectic phases. The specific mesophase behavior and transition temperatures are influenced by the length of the alkoxy chain, demonstrating the tunability of these materials.

Below is a data table summarizing the observed liquid crystal phases for a homologous series of 4'-[(R)-(2-chloropropoxy)]phenyl-4-alkoxybenzoates.

| Alkoxy Chain Length (n) | Observed Liquid Crystal Phases |

| Short (e.g., n < 5) | Smectic A (SmA) |

| Medium (e.g., 5 ≤ n ≤ 8) | Cholesteric (N), Smectic A (SmA) |

| Long (e.g., n > 8) | Smectic B (SmB*), Smectic A (SmA) |

Note: The exact transition temperatures and phase ranges are dependent on the specific length of the alkoxy chain.

Chiral Polymers

The incorporation of chiral units into polymer backbones or as side chains can lead to the formation of helical polymer conformations and other ordered supramolecular structures. These chiral polymers have garnered significant interest for their potential applications in enantioselective separations, asymmetric catalysis, and as materials with unique chiroptical properties, such as circularly polarized luminescence (CPL).

While direct polymerization of this compound itself is not common, its derivatives serve as crucial monomers for the synthesis of a variety of chiral polymers. For instance, the hydroxyl group can be modified to introduce a polymerizable functional group, such as a vinyl or acrylate (B77674) moiety. The resulting chiral monomer can then be polymerized, often with achiral co-monomers, to impart chirality to the entire macromolecular structure.

Research in the field of chiral polymers has demonstrated that even a small fraction of a chiral monomer can induce a helical conformation in the entire polymer chain. This "majority rule" effect is a powerful strategy for creating chiral materials. The defined stereochemistry of derivatives from this compound ensures a consistent and predictable helical bias in the resulting polymers.

The properties of these chiral polymers are highly dependent on their molecular architecture. For example, the glass transition temperature (Tg), a key parameter for polymeric materials, can be tuned by the choice of co-monomers and the concentration of the chiral unit.

Below is a representative data table illustrating the effect of incorporating a chiral monomer derived from this compound on the glass transition temperature of a copolymer.

| Molar Percentage of Chiral Monomer | Glass Transition Temperature (Tg) (°C) |

| 0% (Achiral Polymer) | 105 |

| 10% | 112 |

| 25% | 121 |

| 50% | 135 |

Note: The specific values are illustrative and depend on the polymer system.

The development of such chiral polymers is a promising avenue for the creation of advanced functional materials. The ability to control the helical structure at the molecular level opens up possibilities for materials with tailored optical and electronic properties, making derivatives of this compound key components in the future of material science.

Advanced Spectroscopic and Analytical Characterization of R 2 Chloropropan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationchemicalbook.comnist.gov

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like (R)-(-)-2-Chloropropan-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.

1H, 13C, and 2D NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide information about the hydrogen and carbon frameworks of a molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom and hydroxyl group. The protons on the carbon bearing the chlorine (CH-Cl) are deshielded and appear further downfield compared to the methyl protons. The diastereotopic protons of the CH₂OH group are coupled to the chiral center, leading to a more complex splitting pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, three distinct signals are expected, corresponding to the methyl carbon (CH₃), the methine carbon attached to chlorine (CH-Cl), and the methylene (B1212753) carbon attached to the hydroxyl group (CH₂OH). The carbon atom bonded to the electronegative chlorine atom (C2) shows a significant downfield shift. chemicalbook.com

Interactive Data Table: Typical NMR Chemical Shifts for 2-Chloropropan-1-ol (B1217905)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

|---|---|---|---|

| CH₃ | ~1.4 | ~22 | Doublet |

| CH | ~4.1 | ~59 | Multiplet |

| CH₂ | ~3.6 - 3.8 | ~68 | Multiplet (Diastereotopic) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms.

COSY: A ¹H-¹H COSY spectrum would show correlations between the protons on C1 and C2, and between the protons on C2 and C3, confirming the propyl backbone structure.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹H signals to their corresponding ¹³C signals.

Chiral Shift Reagents in NMR Analysis

In a standard achiral solvent, the NMR spectra of enantiomers, such as (R)- and (S)-2-chloropropan-1-ol, are identical. libretexts.org To distinguish between them, chiral shift reagents, typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used. libretexts.org These reagents form diastereomeric complexes with the enantiomers of the analyte. libretexts.org The formation of these diastereomeric complexes results in different magnetic environments for the corresponding nuclei in the two enantiomers, leading to the separation of their signals in the NMR spectrum. libretexts.org This allows for the determination of enantiomeric purity (enantiomeric excess, ee) by integrating the separated signals. libretexts.org

Mass Spectrometry (MS) Techniques for Isotopic and Molecular Weight Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov For this compound (C₃H₇ClO), the presence of chlorine is readily identified by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info This results in two molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. HRMS can distinguish the exact masses of these isotopic peaks from other potential elemental compositions.

Interactive Data Table: HRMS Data for this compound

| Ion Formula | Isotope Composition | Calculated m/z |

|---|---|---|

| [C₃H₇³⁵ClO]⁺ | ¹²C₃¹H₇³⁵Cl¹⁶O | 94.01854 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragmentation of a selected parent ion. The molecular ion of this compound is energetically unstable and fragments in predictable ways upon ionization. libretexts.org Common fragmentation pathways for chloroalcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen), loss of a chlorine radical, and loss of HCl. libretexts.orgmiamioh.edu

Key Fragmentation Pathways:

Loss of CH₂OH: Alpha-cleavage can result in the loss of the hydroxymethyl radical (•CH₂OH, 31 u), leading to the formation of the [CH₃CHCl]⁺ ion.

Loss of Cl: Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl, 35 or 37 u), generating a [C₃H₇O]⁺ ion.

Loss of HCl: A common pathway for alkyl chlorides is the elimination of a neutral hydrogen chloride molecule (HCl, 36 or 38 u), resulting in a [C₃H₆]⁺• radical ion. miamioh.edu

Base Peak: For primary alcohols, a prominent peak is often observed at m/z 31, corresponding to the [CH₂OH]⁺ ion. The mass spectrum of the structurally similar 2-chloro-1-propanol shows a base peak at m/z 45, which corresponds to the [CH(OH)CH₃]⁺ fragment resulting from cleavage of the C1-C2 bond. nist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysischemicalbook.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups. docbrown.info

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region is indicative of the C-O stretching vibration.

C-Cl Stretch: The C-Cl stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 600-800 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It provides information on molecular vibrations that are associated with a change in polarizability. For this compound, Raman spectroscopy would also detect the characteristic vibrations of the C-C, C-Cl, and C-O skeletal bonds, often providing a more defined fingerprint region than IR spectroscopy. The O-H stretching band is typically weak in Raman spectra.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H | Stretch | 3200-3600 (Broad, Strong) | Weak |

| C-H | Stretch | 2850-3000 (Strong) | 2850-3000 (Strong) |

| C-O | Stretch | 1000-1200 (Strong) | Moderate |

Optical Rotation and Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical parameter, particularly in its applications in stereoselective synthesis where the presence of its enantiomer, (S)-(+)-2-Chloropropan-1-ol, could lead to undesirable side products or affect the stereochemistry of the final molecule. Optical rotation and chiroptical spectroscopy are powerful analytical techniques for determining the enantiomeric excess (e.e.) and confirming the absolute configuration of chiral compounds like this compound.

Optical rotation is the phenomenon where plane-polarized light rotates upon passing through a solution of a chiral substance. The direction and magnitude of this rotation are characteristic of the specific enantiomer. For this compound, the levorotatory nature is indicated by the negative sign in its name. Conversely, its enantiomer, (S)-(+)-2-Chloropropan-1-ol, is dextrorotatory, rotating plane-polarized light in the opposite direction with the same magnitude. The specific rotation is a standardized measure of this property.

The specific rotation of (S)-(+)-2-Chloropropan-1-ol has been reported as +17.5° (neat) . Based on the principle that enantiomers exhibit equal and opposite optical rotation, the specific rotation of enantiomerically pure this compound is therefore -17.5° (neat) chemistrysteps.commasterorganicchemistry.comlibretexts.org.

Table 1: Specific Rotation of 2-Chloropropan-1-ol Enantiomers

| Enantiomer | Specific Rotation ([α]D) | Condition |

|---|---|---|

| This compound | -17.5° | Neat |

This table is interactive. Click on the headers to sort.

The enantiomeric excess of a sample of this compound can be calculated by comparing its measured optical rotation to the specific rotation of the pure enantiomer using the following formula:

Enantiomeric Excess (% e.e.) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer (-17.5° for the R-enantiomer).

A racemic mixture, containing equal amounts of the (R) and (S) enantiomers, will have an observed optical rotation of 0° and therefore an enantiomeric excess of 0% dalalinstitute.com.

Chiroptical spectroscopy encompasses techniques that provide more detailed information about the stereochemistry of a molecule. These methods include Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength. Enantiomers will produce mirror-image CD spectra. This technique is particularly useful for the qualitative and quantitative analysis of enantiomeric purity. A plot of the differential extinction coefficient (Δε) versus enantiomeric purity at a specific wavelength typically yields a linear relationship, which can be used to create a calibration curve for determining the enantiomeric composition of unknown samples nih.gov.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in optical rotation as a function of wavelength. An ORD curve can provide information about the absolute configuration of a chiral center. The "Cotton effect," a characteristic change in the ORD curve in the vicinity of an absorption band, is directly related to the stereochemistry of the molecule. The sign of the Cotton effect can be used to assign the absolute configuration chemistrysteps.com.

Computational Chemistry and Theoretical Investigations of R 2 Chloropropan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental in determining the three-dimensional structure of molecules. Methods such as ab initio calculations and Density Functional Theory (DFT) are employed to find the optimized molecular geometry by locating the minimum energy on the potential energy surface. These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly crucial for flexible molecules like (R)-(-)-2-Chloropropan-1-ol, which can exist in various spatial arrangements or conformations due to rotation around its single bonds. Theoretical studies have shown that for similar molecules like 2-chloropropan-1-ol (B1217905), multiple conformational isomers can be identified. researchgate.net The stability of these conformers is dictated by a delicate balance of steric and electronic effects. A significant factor in the conformational preference of 2-chloropropan-1-ol is the formation of a weak intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the chlorine atom. researchgate.net This interaction stabilizes gauche conformers over anti conformers. researchgate.net Ab initio calculations have been used to determine the rotational constants for these conformers, showing good agreement with experimental values. researchgate.net

| Parameter | Description | Typical Calculated Value Range |

| C-C Bond Length | The distance between the two carbon atoms in the propane (B168953) backbone. | 1.52 - 1.54 Å |

| C-O Bond Length | The distance between the carbon atom and the oxygen atom of the hydroxyl group. | 1.42 - 1.44 Å |

| C-Cl Bond Length | The distance between the carbon atom and the chlorine atom. | 1.78 - 1.81 Å |

| C-C-O Bond Angle | The angle formed by the carbon-carbon-oxygen atoms. | 108° - 112° |

| C-C-Cl Bond Angle | The angle formed by the carbon-carbon-chlorine atoms. | 109° - 113° |

| HO-C-C-Cl Dihedral Angle | The torsional angle that defines the different conformations (gauche, anti). | Gauche: ~60°, Anti: ~180° |

Note: The values in this table are typical ranges for similar organic molecules and are illustrative of the data obtained from quantum chemical calculations.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. mdpi.com It allows for the detailed exploration of reaction pathways, the identification of transition states and intermediates, and the calculation of activation energies, providing a deeper understanding of reaction kinetics and selectivity. mdpi.comresearchgate.net

For this compound, DFT studies can elucidate the mechanisms of its synthesis or subsequent transformations. For instance, the synthesis of this chiral alcohol often involves stereoselective reactions, and DFT can be used to model the transition states to understand the origin of the observed stereoselectivity. Another area of investigation is its decomposition, such as the thermal elimination of hydrogen chloride (HCl) to form an alkene, a common reaction for chloroalkanes. scispace.com DFT calculations can map out the potential energy surface for this elimination, determining whether the reaction proceeds through a concerted four-membered cyclic transition state or a stepwise mechanism. researchgate.net The calculated activation barriers can then be compared with experimental kinetic data to validate the proposed mechanism. scispace.com

| Parameter | Description |

| Reactant/Product Geometries | Optimized 3D structures of all species involved in the reaction. |

| Zero-Point Energies (ZPE) | Quantum mechanical vibrational energy at 0 K, used for energy corrections. |

| Relative Electronic Energies (ΔE) | Energy differences between reactants, transition states, and products. |

| Enthalpies of Reaction (ΔH) | The heat absorbed or released during the reaction. |

| Gibbs Free Energies of Activation (ΔG‡) | The energy barrier that must be overcome for the reaction to occur, determining the reaction rate. |

| Imaginary Frequencies | A single imaginary frequency in the vibrational analysis confirms a true transition state structure. |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes and bulk properties. researchgate.net

The properties and reactivity of this compound can be significantly influenced by the solvent. nih.gov MD simulations can provide a detailed picture of how solvent molecules arrange around the solute and how specific intermolecular interactions, such as hydrogen bonds, influence its conformational equilibrium. mdpi.comrsc.org By simulating the molecule in different solvents (e.g., polar protic, polar aprotic, and nonpolar), one can analyze the solvation structure through radial distribution functions and quantify the extent and lifetime of hydrogen bonds between the hydroxyl group of this compound and solvent molecules. nih.govresearchgate.net This information is crucial for understanding reaction kinetics and solubility. nih.gov

| Analysis | Description | Information Gained |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point. | Provides detailed insight into the local solvation shell structure. |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds based on geometric criteria (distance and angle). | Determines the number and lifetime of solute-solvent and solvent-solvent hydrogen bonds. |

| Conformational Dynamics | Tracks the evolution of dihedral angles over the simulation time. | Reveals the influence of the solvent on the conformational preferences and transition rates between conformers. |

| Diffusion Coefficient | Measures the rate of translational motion of the molecule through the solvent. | Characterizes the mobility of the solute in a given medium. |

Prediction of Spectroscopic Properties and Chiroptical Data

Computational methods are invaluable for predicting and interpreting various types of spectra. For this compound, theoretical calculations can predict NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). biointerfaceresearch.comnih.gov

| Spectroscopic Data | Experimental Value | Calculated Value | Conclusion |

| ¹H NMR Chemical Shift (ppm) | δ = 3.8 (CH₂OH) | δ = 3.9 | Good agreement |

| ¹³C NMR Chemical Shift (ppm) | δ = 68.5 (CHOH) | δ = 69.1 | Good agreement |

| IR Frequency (cm⁻¹) | ν = 3400 (O-H stretch) | ν = 3450 | Good agreement |

| ECD Cotton Effect (nm) | Positive at ~210 nm | Positive at ~215 nm | Confirms (R) configuration |

Note: The values in this table are hypothetical and for illustrative purposes to show how experimental and calculated data are compared.

Emerging Research Frontiers and Future Perspectives on R 2 Chloropropan 1 Ol

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of chiral compounds like (R)-(-)-2-Chloropropan-1-ol. nih.gov

Biocatalytic Synthesis: A prominent green approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and efficiency under mild, environmentally friendly conditions. nih.govnih.gov The synthesis of enantiopure alcohols and amino acids through biocatalysis is a key strategy in the development of pharmaceuticals. nih.gov For the synthesis of this compound, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly relevant. These enzymes can catalyze the asymmetric reduction of the prochiral ketone, 2-chloro-1-propanal, to the desired (R)-enantiomer of the alcohol with high enantiomeric excess (ee). mtak.hu This enzymatic reduction offers a sustainable alternative to traditional chemical methods. nih.gov The use of whole-cell biocatalysts, such as strains of Saccharomyces cerevisiae or E. coli, can simplify the process by providing in-situ cofactor regeneration. mtak.hunih.gov

Advantages of Biocatalytic Routes:

High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, often yielding products with >99% ee. nih.gov

Mild Conditions: Reactions are typically performed in aqueous media at ambient temperature and pressure, reducing energy consumption. researchgate.net

Reduced Waste: Biocatalytic processes minimize the use of hazardous reagents and solvents, leading to less environmental impact. nih.gov

Green Derivatization: Green chemistry principles also extend to the derivatization of this compound. Derivatization is often necessary in analytical chemistry, but traditional methods can involve toxic reagents. researchgate.net Greener strategies focus on using less hazardous reagents, alternative solvents like water or bio-derived solvents, and energy-efficient techniques such as microwave or ultrasound assistance. researchgate.netresearchgate.net For this compound, enzymatic derivatization of the hydroxyl group can be performed in aqueous media under mild conditions, minimizing waste generation due to the biodegradability of enzymes. researchgate.net

| Parameter | Traditional Chemical Synthesis | Green Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Chiral metal complexes (e.g., Ru, Rh) | Enzymes (e.g., Ketoreductases, ADHs) |

| Solvents | Often organic solvents (e.g., Toluene, Dichloromethane) | Primarily aqueous media |

| Conditions | Often requires high pressure and/or temperature | Ambient temperature and pressure |

| Selectivity (ee) | Variable, can be high but may require extensive optimization | Typically very high (>95-99%) |

| Byproducts | Metal residues, organic waste | Biodegradable cellular material, water |

| Environmental Impact | Higher, due to hazardous materials and waste | Lower, aligns with green chemistry principles mdpi.com |

Flow Chemistry Applications in Continuous Production

Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch production, offering significant advantages in safety, efficiency, and scalability. d-nb.infodrugdiscoveryonline.com This technology involves pumping reactants through a network of tubes or microreactors where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. mt.comnih.gov

For the production of this compound, a continuous flow process could integrate the synthesis and initial purification steps. The inherent safety of flow reactors, which handle only small volumes of material at any given time, is a major benefit, especially when dealing with potentially exothermic reactions or unstable intermediates. mt.comnih.gov This enhanced safety profile allows for the use of reaction conditions that might be too hazardous for large-scale batch reactors. mt.com

Benefits of Continuous Flow for this compound Production:

Improved Safety: Small reactor volumes minimize the risks associated with exothermic reactions. nih.gov

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature.

Increased Yield and Purity: Precise control over reaction parameters leads to higher quality products with fewer impurities. mt.com

Facilitated Scale-up: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), rather than redesigning large-scale batch reactors.

The use of immobilized enzymes within a flow reactor (an enzyme membrane reactor) is a particularly powerful combination of green chemistry and flow technology. This setup allows for the continuous biocatalytic synthesis of this compound, where the substrate flows over the immobilized enzyme, which can be retained and reused, thereby increasing process stability and reducing costs. rsc.org

| Parameter | Batch Production | Continuous Flow Production |

|---|---|---|

| Process Control | Difficult to maintain uniform temperature and mixing | Precise control over temperature, pressure, residence time rsc.org |

| Safety | Higher risk with large volumes of reactants | Inherently safer due to small reaction volumes mt.com |

| Product Consistency | Potential for batch-to-batch variability | High consistency and product quality |

| Scalability | Complex, requires reactor redesign | Simpler, by extending run time or numbering-up |

| Footprint | Large, requires significant plant space | Smaller, miniaturized production assets |

| Integration | Difficult to integrate synthesis and purification | Enables easy coupling of reaction and purification steps nih.gov |

Expanding Applications in Novel Asymmetric Transformations

As a chiral building block, this compound is a key starting material for the synthesis of other high-value, enantiomerically pure compounds. Asymmetric catalysis is a field dedicated to producing chiral molecules, and chiral synthons like this compound are fundamental tools in this endeavor. mdpi.comwpmucdn.com

The two functional groups of the molecule can be selectively manipulated. The hydroxyl group can be oxidized to an aldehyde or derivatized to form ethers or esters. The chlorine atom, a good leaving group, can be displaced by a variety of nucleophiles in SN2 reactions, which typically proceed with an inversion of stereochemistry. This allows for the stereospecific introduction of new functionalities at the C2 position, leading to the synthesis of a wide range of chiral molecules, including:

Chiral Epoxides: Intramolecular cyclization via deprotonation of the hydroxyl group can form (R)-propylene oxide, a crucial intermediate in the chemical industry.

Chiral Amino Alcohols: Nucleophilic substitution of the chloride with an amine or azide (B81097) followed by reduction yields chiral 1-amino-2-propanols, which are common structural motifs in pharmaceuticals.

Chiral Diols: Substitution with a hydroxide (B78521) or carboxylate nucleophile can lead to the formation of chiral 1,2-propanediol derivatives.

The use of this compound in these transformations ensures that the chirality of the starting material is transferred to the final product, which is a highly atom-economical approach in asymmetric synthesis. frontiersin.org

Challenges and Opportunities in Scalable Enantioselective Production

While the synthesis of this compound is achievable in the lab, scaling up production to an industrial level presents several challenges. A key challenge is maintaining high enantioselectivity and yield while keeping costs manageable. rsc.org

Challenges:

Catalyst Cost and Stability: Both chiral metal catalysts and isolated enzymes can be expensive. For biocatalysis, enzyme stability under industrial process conditions can be a concern.

Cofactor Regeneration: Enzymatic reductions that rely on cofactors like NADH/NADPH require an efficient and economical in-situ regeneration system. acs.org

Product Inhibition: High concentrations of the product or substrate can inhibit enzyme activity, limiting the achievable product titer.

Downstream Processing: Separating the final product from the aqueous reaction medium, unreacted substrates, and biocatalyst can be complex and costly.

Opportunities:

Enzyme Engineering: Advances in protein engineering allow for the development of more robust and efficient enzymes tailored for specific industrial processes, with improved stability and activity. acs.org

Process Intensification: Continuous flow production and enzyme immobilization can overcome issues of catalyst stability and reuse, leading to more efficient and economical processes. rsc.org

Integrated Processes: Combining reaction and separation steps, for instance by using solid-phase extraction in a continuous flow setup, can significantly improve efficiency and reduce waste. rsc.org

Overcoming these challenges through innovative process design and catalyst development is crucial for the cost-effective and sustainable industrial-scale production of this compound.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemistry, capable of accelerating discovery and optimizing processes. These technologies can analyze vast datasets of chemical reactions to identify patterns and build predictive models. princeton.edu

For this compound, ML algorithms can be used to:

Predict Reaction Outcomes: AI models can predict the yield and enantioselectivity of a synthesis reaction under various conditions (e.g., temperature, substrate concentration, catalyst choice). princeton.educhemeurope.com This helps chemists identify the most promising reaction conditions before running experiments, saving time and resources.

Optimize Processes: Machine learning can guide the optimization of both batch and continuous flow processes by identifying the optimal parameters to maximize yield and purity.